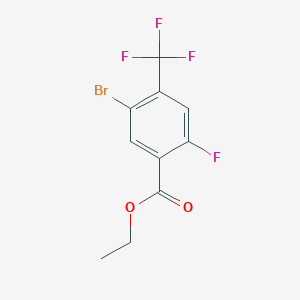
Etomidate Impurity C HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Etomidate Impurity C Hydrochloride: is a chemical compound that is often encountered as a byproduct during the synthesis of etomidate, a widely used intravenous anesthetic. Etomidate itself is an imidazole-based compound known for its ability to induce anesthesia with minimal cardiovascular and respiratory depression. impurities like Etomidate Impurity C Hydrochloride can arise during its production and need to be carefully monitored and controlled to ensure the purity and efficacy of the final pharmaceutical product .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Etomidate Impurity C Hydrochloride typically involves the same initial steps as the synthesis of etomidateSpecific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to favor the formation of the desired product while minimizing the formation of impurities .
Industrial Production Methods: In industrial settings, the production of etomidate and its impurities, including Etomidate Impurity C Hydrochloride, is carried out in large-scale reactors. The process involves multiple purification steps, such as crystallization and chromatography, to separate the desired product from impurities. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Etomidate Impurity C Hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the chemical structure of the impurity, potentially affecting its properties and behavior .
Common Reagents and Conditions: Common reagents used in the reactions involving Etomidate Impurity C Hydrochloride include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .
Major Products Formed: The major products formed from the reactions of Etomidate Impurity C Hydrochloride depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce new functional groups into the molecule, potentially altering its pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Etomidate Impurity C Hydrochloride has several scientific research applications, particularly in the fields of drug development and analytical chemistry. Researchers study this impurity to understand its formation pathways, potential impact on drug stability, and interactions with the active pharmaceutical ingredient. This knowledge is crucial for developing strategies to minimize impurity formation and ensure the safety and efficacy of the final drug product .
In addition to its role in drug development, Etomidate Impurity C Hydrochloride is used as a reference standard in analytical chemistry. It helps researchers develop and validate analytical methods for detecting and quantifying impurities in pharmaceutical formulations .
Wirkmechanismus
The mechanism of action of Etomidate Impurity C Hydrochloride is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its chemical structure suggests that it may interact with biological targets in a manner similar to etomidate. Etomidate exerts its effects by enhancing the binding of gamma-aminobutyric acid (GABA) to its receptors, leading to increased chloride ion influx into neurons and subsequent hyperpolarization. This hyperpolarization inhibits neuronal firing, resulting in sedation, hypnosis, and anesthesia .
Vergleich Mit ähnlichen Verbindungen
Methoxyethyl Etomidate Hydrochloride (ET-26): This analog has been designed to minimize adrenocortical suppression while maintaining the anesthetic properties of etomidate.
Etomidate Impurity C Hydrochloride is unique in that it is primarily considered an impurity rather than an active drug or analog. Its presence in pharmaceutical formulations must be carefully controlled to ensure the safety and efficacy of the final product .
Eigenschaften
CAS-Nummer |
7127-05-1 |
|---|---|
Molekularformel |
C15H19ClN2O2 |
Molekulargewicht |
294.77 g/mol |
IUPAC-Name |
propan-2-yl 3-(1-phenylethyl)imidazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H18N2O2.ClH/c1-11(2)19-15(18)14-9-16-10-17(14)12(3)13-7-5-4-6-8-13;/h4-12H,1-3H3;1H |
InChI-Schlüssel |
GLHYKXLBGHQXMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=CN=CN1C(C)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


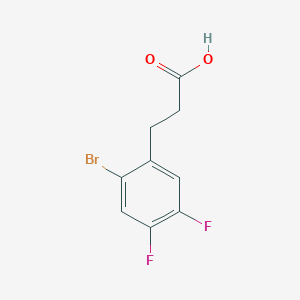
![5-Chloro-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12089029.png)

![(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12089044.png)
![2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol](/img/structure/B12089046.png)
![7-Bromo-2-(methoxymethyl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12089052.png)
![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12089056.png)
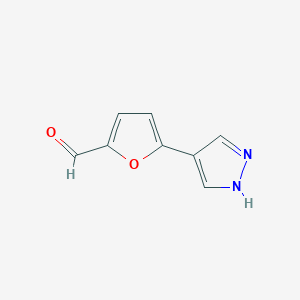
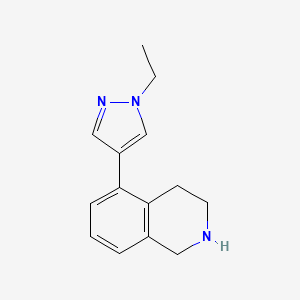
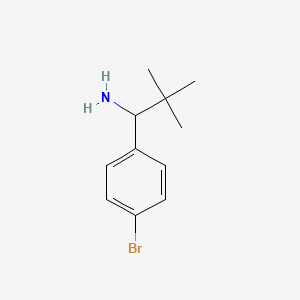
![tert-butyl N-[(3aS,4S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate;tert-butyl N-[(3aR,4R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B12089098.png)
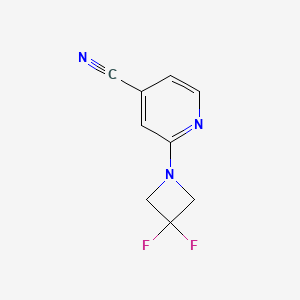
![Ethyl 8-[2-amino-6-[1-(4-chloro-2-phenylphenyl)-2,2,2-trifluoroethoxy]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B12089105.png)
